Enantiomer-Dependent GPR40 Agonist Potency: (S)-Configured Dihydrobenzofuran Acetic Acid Core Delivers Sub-100 nM EC50 While (R)-Enantiomer is Inactive
In the TAK-875 optimization program, the (S)-configured dihydrobenzofuran-3-yl acetic acid core was essential for GPR40 agonist activity. The final compound TAK-875 (bearing the (S)-core) exhibited an EC50 of 72 nM in Ca²⁺ flux assays using HEK293 cells expressing human GPR40, while the (R)-enantiomer of the analogous core was inactive [1]. The unsubstituted (S)-core compound (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid provides the validated stereochemistry directly, eliminating the need for chiral resolution after O-alkylation [2].
| Evidence Dimension | GPR40 agonist activity (EC50) dependent on C-3 stereochemistry |
|---|---|
| Target Compound Data | (S)-core yields active GPR40 agonists; TAK-875 (bearing (S)-core) EC50 = 72 nM |
| Comparator Or Baseline | (R)-enantiomer of the analogous core yields inactive compounds (EC50 > 10 µM or no activity) |
| Quantified Difference | >100-fold difference in agonist potency conferred by stereochemistry |
| Conditions | Human GPR40 expressed in HEK293 cells; Ca²⁺ flux assay |
Why This Matters
Specifying the (S)-enantiomer ensures that any downstream derivative retains GPR40 agonist potential, whereas the (R)-enantiomer or racemate produces inactive or weakly active products.
- [1] Negoro, N. et al. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Med. Chem. Lett. 2010, 1, 290–294. View Source
- [2] Negoro, N. et al. J. Med. Chem. 2012, 55, 3960–3974. View Source
